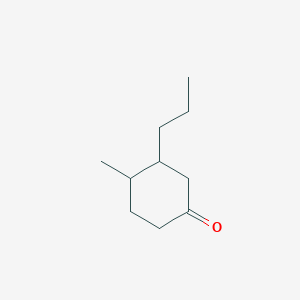
4-Methyl-3-propylcyclohexan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-3-propylcyclohexan-1-one is an organic compound with the molecular formula C₁₀H₁₈O It is a cyclohexanone derivative, characterized by a cyclohexane ring substituted with a methyl group at the 4-position and a propyl group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-propylcyclohexan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Friedel-Crafts acylation of 4-methylcyclohexanone with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product, such as distillation or recrystallization, to ensure high purity and yield.
化学反应分析
Types of Reactions
4-Methyl-3-propylcyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogenation or other substitution reactions can occur at the methyl or propyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of light or a catalyst.
Major Products Formed
Oxidation: Formation of 4-methyl-3-propylcyclohexanone carboxylic acid.
Reduction: Formation of 4-methyl-3-propylcyclohexanol.
Substitution: Formation of halogenated derivatives such as 4-methyl-3-propylcyclohexyl chloride.
科学研究应用
4-Methyl-3-propylcyclohexan-1-one has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
作用机制
The mechanism of action of 4-Methyl-3-propylcyclohexan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific context of its use, such as its role as an intermediate in drug synthesis or its interaction with biological macromolecules.
相似化合物的比较
Similar Compounds
1-Methyl-4-propylcyclohexane: A similar compound with a different functional group (alkane instead of ketone).
4-Methylcyclohexanone: Lacks the propyl group, making it less complex.
3-Propylcyclohexanone: Lacks the methyl group, altering its chemical properties.
Uniqueness
4-Methyl-3-propylcyclohexan-1-one is unique due to the presence of both a methyl and a propyl group on the cyclohexane ring, which influences its reactivity and potential applications. Its structural complexity allows for diverse chemical transformations and applications in various fields.
属性
分子式 |
C10H18O |
|---|---|
分子量 |
154.25 g/mol |
IUPAC 名称 |
4-methyl-3-propylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O/c1-3-4-9-7-10(11)6-5-8(9)2/h8-9H,3-7H2,1-2H3 |
InChI 键 |
DMSNUEUQELIOGG-UHFFFAOYSA-N |
规范 SMILES |
CCCC1CC(=O)CCC1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]phenol](/img/structure/B13069516.png)

![2-[4-(Trifluoromethyl)thiophen-3-yl]propanoic acid](/img/structure/B13069532.png)
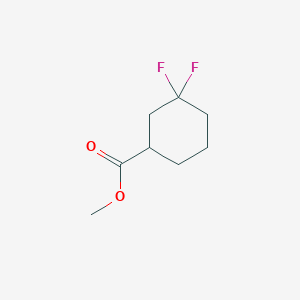
![4-(Pentan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13069550.png)
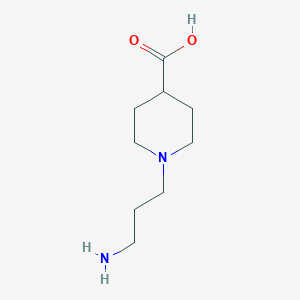

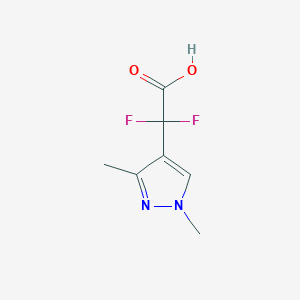
![1-[(4-Iodophenyl)methyl]-1H-imidazol-2-amine](/img/structure/B13069579.png)
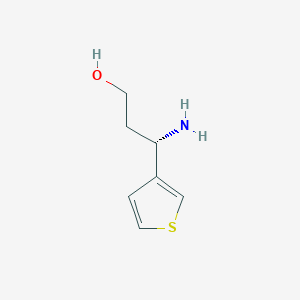

![3-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13069607.png)
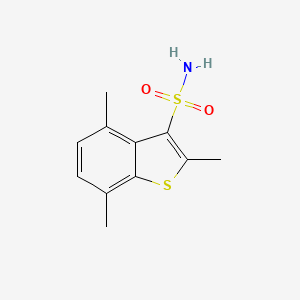
![N,N-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13069616.png)
